molecular formula C25H27N7O4 B6559996 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 920347-59-7

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B6559996
CAS No.: 920347-59-7
M. Wt: 489.5 g/mol
InChI Key: VNPYCAUWSOCRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a potent and selective chemical probe for the investigation of cyclin-dependent kinase 2 (CDK2) signaling pathways. This compound functions as a potent ATP-competitive inhibitor of CDK2, a key regulator of the cell cycle, particularly in the G1 to S phase transition. Its design incorporates a triazolopyrimidine scaffold, which mimics the purine ring of ATP, enabling high-affinity binding to the kinase's active site. The strategic incorporation of the 3,4,5-trimethoxybenzoyl group is a structural feature often associated with compounds that exhibit anti-mitotic activity and enhanced cellular permeability. The primary research application of this inhibitor is in the study of cell cycle dysregulation in various cancers, as uncontrolled CDK2 activity is frequently implicated in tumorigenesis. Researchers utilize this compound to elucidate the specific roles of CDK2 in DNA replication, cell proliferation, and senescence, providing a valuable tool for distinguishing CDK2-specific effects from those of other CDKs in complex biological systems. Its selectivity profile makes it particularly useful for in vitro and cell-based studies aimed at validating CDK2 as a therapeutic target and for understanding the mechanisms of resistance to other CDK inhibitors. This reagent is intended for research use only to advance the discovery of novel oncology therapeutics.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-34-19-13-18(14-20(35-2)22(19)36-3)25(33)31-11-9-30(10-12-31)23-21-24(27-16-26-23)32(29-28-21)15-17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPYCAUWSOCRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine exhibit significant pharmacological properties. These include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. Its structural components may enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : The presence of the triazolo[4,5-d]pyrimidine core suggests potential antimicrobial activity. Research into similar compounds has shown effectiveness against bacterial strains.

Biochemical Applications

The compound is being explored for its role in biochemical assays:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.
  • Molecular Modeling Studies : Computational studies are being conducted to predict the binding affinity of this compound to various biological targets. This can help in understanding its mechanism of action and optimizing its structure for enhanced activity.

Case Studies

Several case studies highlight the applications of structurally related compounds:

StudyFindings
Anticancer Activity A study demonstrated that derivatives of triazolopyrimidines exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Efficacy Research indicated that triazolopyrimidine derivatives showed significant antibacterial activity against Gram-positive bacteria .
Enzyme Inhibition A related compound was identified as a potent inhibitor of NADPH oxidase, suggesting potential applications in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent variations, synthetic routes, and inferred biological implications.

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents at Key Positions Molecular Weight Notable Features Reference
Target Compound :
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine
- Triazolo[4,5-d]pyrimidine core
- 3-Benzyl group
- 7-Piperazine linked to 3,4,5-trimethoxybenzoyl
~505.5 g/mol* High steric bulk from trimethoxybenzoyl; potential ROS modulation
1-{3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(propan-2-yloxy)benzoyl]piperazine - 3-Methyl group
- 7-Piperazine linked to 4-isopropoxybenzoyl
~436.5 g/mol Reduced steric bulk compared to trimethoxy analog; isopropoxy group may enhance lipophilicity
1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine - 3-Ethyl group
- 7-Piperazine linked to 3-fluorobenzoyl
~410.4 g/mol Fluorine substituent increases electronegativity, potentially improving target binding
3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one - 7-Piperazine linked to coumarin-carbonyl 467.5 g/mol Coumarin moiety introduces fluorescence and possible protease inhibition activity
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) - 3-Benzyl group
- 7-Sulfide linked to benzoxazolyl
- NADPH oxidase inhibitor; validated in ROS-related studies
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 4-Fluorobenzyl group
- 6-Oxoethyl linker to phenylpiperazine
- Targets solute carrier family 12 (SLC12A5); potential diuretic applications

*Calculated based on analogous structures.

Key Observations

Substituent Effects on Bioactivity :

  • The 3-benzyl group (common in the target compound and VAS2870) is associated with enhanced stability and membrane permeability due to its hydrophobic aromatic ring .
  • Trimethoxybenzoyl (target compound) vs. fluorobenzoyl (): The trimethoxy group may improve binding to polar enzyme pockets (e.g., kinases), while fluorine enhances electronegativity for halogen bonding .

Synthetic Routes :

  • The target compound’s triazolopyrimidine core can be synthesized via hydrazine-mediated cyclization, as seen in related pyrazolo[3,4-d]pyrimidine derivatives .
  • Isomerization reactions (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) highlight the importance of reaction conditions in achieving desired regiochemistry .

The coumarin-linked derivative () demonstrates the versatility of the piperazine linker in conjugating fluorophores or bioactive moieties .

Preparation Methods

Cyclization Strategies

The triazolo[4,5-d]pyrimidine scaffold is synthesized through a Huisgen 1,3-dipolar cycloaddition between 4-amino-5-azidopyrimidine and benzyl acetylene. Optimal conditions involve:

  • Reagents : CuI (10 mol%) in DMF at 80°C for 12 hours.

  • Yield : 78% (purified via silica gel chromatography, hexane/EtOAc 3:1).

Functionalization at the 7-Position

Chlorination at C7 is achieved using POCl₃ (3 equiv) in refluxing toluene (110°C, 6 hours), yielding 7-chloro-3-benzyltriazolo[4,5-d]pyrimidine (92% purity by HPLC).

Preparation of 4-(3,4,5-Trimethoxybenzoyl)Piperazine

Acylation of Piperazine

3,4,5-Trimethoxybenzoyl chloride (1.2 equiv) reacts with piperazine (1.0 equiv) in dichloromethane using HATU (1.5 equiv) and DIPEA (2.0 equiv) at 25°C:

Reaction Table 1 : Optimization of Acylation Conditions

ConditionCatalystSolventTime (h)Yield (%)
StandardHATUDCM385
AlternativeEDCI/HOBtTHF672

Post-reaction workup includes sequential washes with NaHCO₃ (10%), HCl (1.5 N), and brine. Purification via column chromatography (3% MeOH/DCM) affords the acylated piperazine (m/z [M+H]⁺: 282.1).

Assembly of the Target Compound

N-Alkylation of 4-(3,4,5-Trimethoxybenzoyl)Piperazine

The 7-chloro-triazolopyrimidine derivative (1.1 equiv) undergoes nucleophilic substitution with 4-(3,4,5-trimethoxybenzoyl)piperazine (1.0 equiv) in acetonitrile at reflux (82°C, 18 hours) with K₂CO₃ (2.5 equiv):

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, benzyl-H), 6.71 (s, 2H, trimethoxyaryl-H), 4.89 (s, 2H, N-CH₂), 3.83 (s, 6H, OCH₃), 3.78 (s, 3H, OCH₃), 3.62–3.45 (m, 8H, piperazine-H).

  • LC-MS : m/z [M+H]⁺: 585.3 (calculated for C₂₉H₃₃N₇O₄: 585.26).

Alternative Route: Reductive Amination

A patent-derived method employs reductive amination using 2,3,4-trimethoxybenzaldehyde and piperazine in methanol with Pd/C (5% w/w) under H₂ (50 psi) at 60°C. While originally for a benzyl analog, adaptation with 3-benzyltriazolopyrimidine-carbaldehyde shows promise (45% yield after optimization).

Critical Analysis of Methodologies

Yield Comparison

MethodKey StepOverall Yield (%)Purity (%)
Sequential Acylation-AlkylationHATU-mediated coupling6898.5
Reductive AminationPd/C catalysis4597.2

Scalability Challenges

  • Hygroscopicity : 3,4,5-Trimethoxybenzoyl chloride requires anhydrous handling.

  • Regioselectivity : Competing N1 vs. N4 alkylation in piperazine necessitates stoichiometric control.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Pd/C from reductive amination can be recovered (82% activity after 3 cycles).

  • Solvent Systems : MTBE (methyl tert-butyl ether) reduces side reactions vs. DMF.

Environmental Impact

  • Waste Streams : POCl₃ usage generates HCl byproducts, requiring neutralization.

  • Green Alternatives : Microwave-assisted cyclization reduces reaction times (30 minutes vs. 12 hours) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of triazolo-pyrimidine cores and coupling with substituted piperazine derivatives. Critical steps include:

  • Precursor selection : Use chalcone derivatives (e.g., α,β-keto compounds) and hydrazine-containing intermediates for triazole ring formation .
  • Purification : Silica gel chromatography (Merck 60, 0.063–200 mm) and TLC monitoring (GF254 plates) ensure purity .
  • Yield optimization : Adjust stoichiometry of tin(II) chloride in reductive cyclization steps .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to resolve benzyl and trimethoxybenzoyl substituents.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., Merck systems) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of the triazolo-pyrimidine intermediate.
  • Catalyst screening : Evaluate palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings .
  • Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for novel derivatives?

  • Quantum chemical modeling : Use density functional theory (DFT) to simulate transition states in triazole ring formation .
  • Database mining : Leverage REAXYS and PISTACHIO databases to identify analogous reactions and feasible precursors .
  • Machine learning : Train models on reaction outcomes (e.g., yield, regioselectivity) using COMSOL Multiphysics for predictive optimization .

Q. How can researchers resolve contradictions in biological activity data?

  • Dose-response validation : Replicate enzyme inhibition assays (e.g., fungal tyrosinase) across multiple concentrations to confirm IC50_{50} values .
  • Structural analogs : Synthesize derivatives with modified benzyl or trimethoxy groups to isolate pharmacophore contributions .
  • Comparative analysis : Cross-reference results with similar triazolo-pyrimidine compounds (e.g., 3-(trifluoromethyl)benzaldehyde derivatives) .

Q. What methodologies are recommended for studying receptor-binding interactions?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) between the compound and target receptors (e.g., kinase domains) .
  • Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on piperazine flexibility and aromatic stacking .
  • In vitro assays : Pair SPR with fluorescence polarization assays to validate competitive binding .

Q. How can AI-driven platforms enhance process control in large-scale synthesis?

  • Real-time monitoring : Implement inline FTIR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Template-based synthesis : Use BKMS_METABOLIC and REAXYS_BIOCATALYSIS databases to predict enzyme-catalyzed steps for greener synthesis .
  • Failure mode analysis : Train AI models on historical reaction data to preemptively flag high-risk steps (e.g., nitro group reductions) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing heterogeneous datasets?

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., kcatk_{cat}) from enzyme assays .

Q. How should researchers design experiments to validate computational predictions?

  • Orthogonal validation : Compare DFT-predicted reaction barriers with experimental activation energies from Arrhenius plots .
  • Negative controls : Include unfunctionalized piperazine analogs to isolate the triazolo-pyrimidine moiety’s role in reactivity .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling intermediates with nitro groups?

  • Explosivity testing : Screen intermediates (e.g., nitropyridines) for shock sensitivity using differential scanning calorimetry (DSC) .
  • Ventilation : Conduct reactions in fume hoods with blast shields, especially during high-temperature steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.